N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound characterized by the presence of a benzodioxole ring attached to a cyanoacetamide group
Mechanism of Action
Target of Action
Related compounds have been shown to target various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have demonstrated anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with cyanoacetamide in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the cyanoacetamide group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyano group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring fused to an indole moiety.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is unique due to the presence of both a benzodioxole ring and a cyanoacetamide group, which confer distinct chemical and biological properties
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of approximately 218.21 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the realms of anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values ranging from 26 to 65 µM against different cancer types, suggesting that this compound may follow similar patterns of activity .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest it may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It has shown potential against various bacterial strains, indicating that it could serve as a lead compound for developing new antimicrobial agents.
Research Findings
- Inhibition Studies : In vitro assays have assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated varying degrees of inhibition, warranting further exploration into its mechanism and efficacy .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders.
Detailed Findings
- Tyrosinase Inhibition : Studies have shown that analogs of this compound can inhibit mushroom tyrosinase effectively, with IC50 values significantly lower than those of standard inhibitors like kojic acid. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating strong inhibitory potential .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | 26–65 µM | Moderate |
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | Structure | Not specified | Low |
N-(1,3-benzodioxol-5-yl)-4-piperidinamine | Structure | Not specified | High |
This table illustrates that while some compounds exhibit strong anticancer or antimicrobial activities, this compound presents a balanced profile worth further investigation.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFRJEPXMFFFFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402133 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341953-72-8 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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